2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol
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Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound with the molecular formula C15H15N5O. It is known for its unique structure, which includes a quinazoline ring and a pyrimidine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include dimethylformamide (DMF), potassium carbonate (K2CO3), and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Uniqueness
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol stands out due to its unique combination of quinazoline and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N7OS |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H17N7OS/c1-11-4-5-14-12(2)22-17(24-15(14)8-11)26-18-23-13(9-16(27)25-18)10-28-19-20-6-3-7-21-19/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
JMHTWIIWYRIERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4 |
Origin of Product |
United States |
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